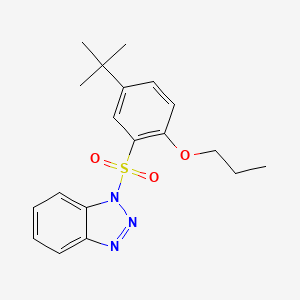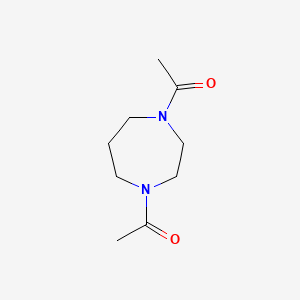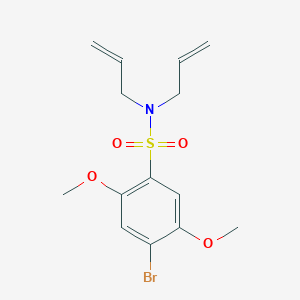
4-bromo-2,5-dimethoxy-N,N-bis(prop-2-enyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-2,5-dimethoxy-N,N-bis(prop-2-enyl)benzenesulfonamide, also known as BDMPEA, is a sulfonamide derivative that has been studied for its potential use in scientific research. This compound has been found to have interesting biochemical and physiological effects, which make it a promising tool for studying various biological processes.
Wirkmechanismus
4-bromo-2,5-dimethoxy-N,N-bis(prop-2-enyl)benzenesulfonamide acts as an agonist for dopamine, serotonin, and adrenergic receptors, which means that it activates these receptors and triggers downstream signaling pathways. This compound has been found to have a higher affinity for certain subtypes of these receptors, which makes it a useful tool for studying their specific functions.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of blood pressure, and the modulation of glucose metabolism. These effects make it a promising tool for studying various biological processes and diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-bromo-2,5-dimethoxy-N,N-bis(prop-2-enyl)benzenesulfonamide in lab experiments is its high affinity for dopamine, serotonin, and adrenergic receptors, which makes it a useful tool for studying their function and regulation. However, one limitation of using this compound is its potential toxicity, which requires careful handling and monitoring.
Zukünftige Richtungen
There are several future directions for the use of 4-bromo-2,5-dimethoxy-N,N-bis(prop-2-enyl)benzenesulfonamide in scientific research. One direction is the study of its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. Another direction is the development of new derivatives of this compound with improved selectivity and efficacy for specific receptor subtypes. Finally, the use of this compound in combination with other compounds and techniques, such as optogenetics and gene editing, may provide new insights into the function and regulation of neurotransmitter receptors.
Synthesemethoden
4-bromo-2,5-dimethoxy-N,N-bis(prop-2-enyl)benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 4-bromo-2,5-dimethoxybenzenesulfonyl chloride with propargylamine, followed by the reaction of the resulting intermediate with propargyl alcohol. The final product is obtained through a purification process that involves recrystallization.
Wissenschaftliche Forschungsanwendungen
4-bromo-2,5-dimethoxy-N,N-bis(prop-2-enyl)benzenesulfonamide has been used in various scientific research studies, including those related to the study of dopamine receptors, serotonin receptors, and adrenergic receptors. This compound has been found to have high affinity for these receptors, making it a useful tool for studying their function and regulation.
Eigenschaften
IUPAC Name |
4-bromo-2,5-dimethoxy-N,N-bis(prop-2-enyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4S/c1-5-7-16(8-6-2)21(17,18)14-10-12(19-3)11(15)9-13(14)20-4/h5-6,9-10H,1-2,7-8H2,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOLZWJUEGWFDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


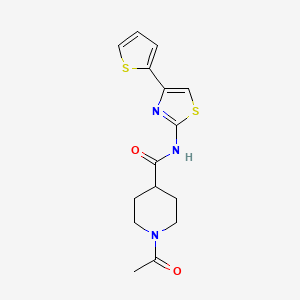
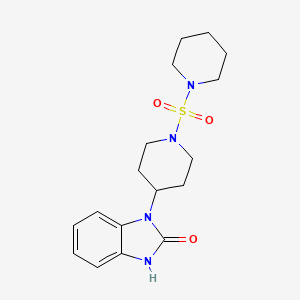

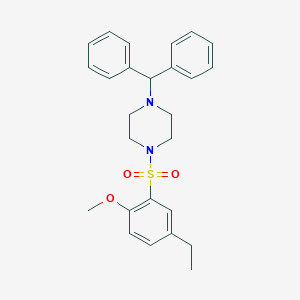

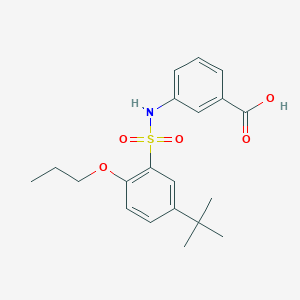
![4-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid](/img/structure/B7547057.png)
![1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547074.png)
